1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of methoxyethyl, phenoxyethyl, and thiophen-3-ylmethyl groups attached to a central urea moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea typically involves the reaction of appropriate amines with isocyanates. One common method involves the reaction of 1-(2-methoxyethyl)-3-(2-phenoxyethyl)amine with thiophen-3-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of methoxy or phenoxy groups with other nucleophiles.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and urea moiety suggests potential interactions with protein active sites, influencing biochemical pathways.
Comparison with Similar Compounds
- 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)urea
- 1-(2-Methoxyethyl)-3-(thiophen-3-ylmethyl)urea
- 1-(2-Phenoxyethyl)-3-(thiophen-3-ylmethyl)urea
Comparison: Compared to these similar compounds, 1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of all three functional groups (methoxyethyl, phenoxyethyl, and thiophen-3-ylmethyl) attached to the urea moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(2-Methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea is a compound with significant biological activity, particularly in the context of kinase inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C17H22N2O3S, which reflects the presence of methoxy, phenoxy, and thiophenyl groups. These functional groups contribute to its biological interactions and efficacy.
Research indicates that this compound functions primarily as an inhibitor of MKNK1 kinase (MAP Kinase interacting Kinase 1). Inhibition of MKNK1 is linked to various cellular processes, including cell growth, proliferation, and survival. This makes it a candidate for treating diseases characterized by uncontrolled cell growth, such as cancer .
Key Findings:
- Kinase Inhibition : The compound exhibits selective inhibition of MKNK1 with IC50 values demonstrating effective potency in cellular assays. For instance, related compounds have shown IC50 values ranging from 0.035 mM to 0.68 mM against MKNK1 .
- Antitumor Activity : Compounds similar to this compound have demonstrated broad-spectrum antitumor activity across various cancer cell lines, including non-small lung cancer and leukemia .
Biological Activities
The compound has been evaluated for several biological activities beyond kinase inhibition:
- Anticancer Activity : Studies show that derivatives exhibit significant cytotoxic effects against multiple cancer cell lines with varying GI50 values. For example, compounds derived from similar structural frameworks have shown GI50 values as low as 15.1 µM against breast cancer cells .
- Anti-inflammatory Properties : The presence of thiophenes in the structure suggests potential anti-inflammatory effects, which are common in compounds designed to inhibit specific kinases involved in inflammatory pathways .
Case Studies
Several studies have highlighted the efficacy of related compounds:
Compound | Cell Line | GI50 (µM) | Mechanism |
---|---|---|---|
Compound A | EKVX (lung cancer) | 1.7 | MKNK1 inhibition |
Compound B | RPMI-8226 (leukemia) | 21.5 | MKNK1 inhibition |
Compound C | OVCAR-4 (ovarian cancer) | 25.9 | MKNK1 inhibition |
Compound D | PC-3 (prostate cancer) | 28.7 | MKNK1 inhibition |
Compound E | T-47D (breast cancer) | 15.1 | MKNK1 inhibition |
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2-phenoxyethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-21-11-9-19(13-15-7-12-23-14-15)17(20)18-8-10-22-16-5-3-2-4-6-16/h2-7,12,14H,8-11,13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHDWFJFAPFKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.